molecular formula C12H16ClN B6178061 7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2225848-71-3

7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6178061
CAS No.: 2225848-71-3
M. Wt: 209.7
InChI Key:
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Description

7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C12H15N·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions mentioned above are carried out under specific conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically performed in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and interaction with biological targets compared to other tetrahydroisoquinoline derivatives.

Properties

CAS No.

2225848-71-3

Molecular Formula

C12H16ClN

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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